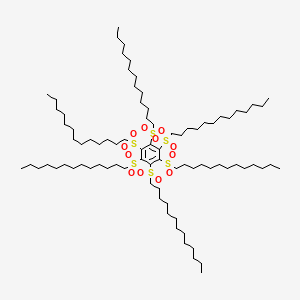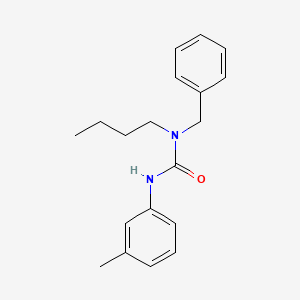
N-Benzyl-N-butyl-N'-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a butyl group, and a 3-methylphenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-benzyl-N-butylamine with 3-methylphenyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The benzyl and butyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-Benzyl-N-butyl-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-butyl-N’-(3-chloro-4-methylphenyl)urea
- N-Benzyl-N-butyl-3-methylaniline
- N-Benzyl-tert-butylamine
Uniqueness
N-Benzyl-N-butyl-N’-(3-methylphenyl)urea is unique due to its specific substitution pattern and the presence of both benzyl and butyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, which can be leveraged in research and industrial processes .
Propriétés
Numéro CAS |
88451-08-5 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
1-benzyl-1-butyl-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C19H24N2O/c1-3-4-13-21(15-17-10-6-5-7-11-17)19(22)20-18-12-8-9-16(2)14-18/h5-12,14H,3-4,13,15H2,1-2H3,(H,20,22) |
Clé InChI |
QUMQURXEFSSGLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



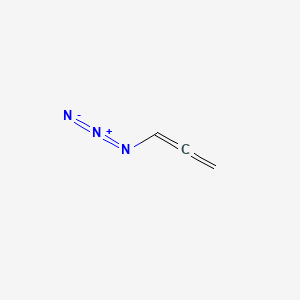
![1-[2-(2,5-Dichloro-4-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14384111.png)

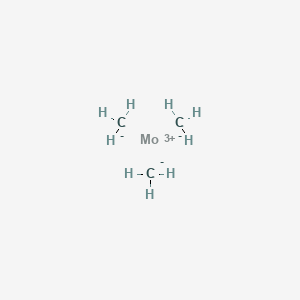

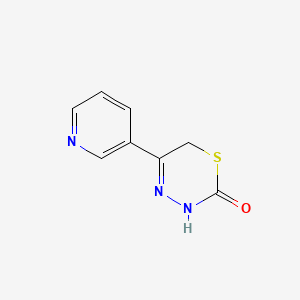

![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
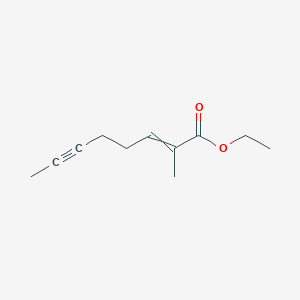
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
